5-Bromo-3-(bromomethyl)-2-fluoropyridine

Catalog No.
S14100793
CAS No.
M.F
C6H4Br2FN
M. Wt
268.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-(bromomethyl)-2-fluoropyridine

Product Name

5-Bromo-3-(bromomethyl)-2-fluoropyridine

IUPAC Name

5-bromo-3-(bromomethyl)-2-fluoropyridine

Molecular Formula

C6H4Br2FN

Molecular Weight

268.91 g/mol

InChI

InChI=1S/C6H4Br2FN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2

InChI Key

OODRQECUFLHNBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)F)Br

5-Bromo-3-(bromomethyl)-2-fluoropyridine is an organic compound classified as a halogenated pyridine. It features a pyridine ring substituted with a bromomethyl group and a fluorine atom, which significantly influence its chemical properties and reactivity. The molecular formula of this compound is C6H4Br2FNC_6H_4Br_2FN with a molecular weight of approximately 268.91 g/mol. The presence of both bromine and fluorine atoms enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses and biological applications .

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
  • Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction: The bromomethyl group can undergo reduction to form a methyl group.

These reactions are essential for synthesizing complex organic molecules and pharmaceuticals.

The biological activity of 5-Bromo-3-(bromomethyl)-2-fluoropyridine is attributed to its ability to interact with various molecular targets. The bromomethyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity and function. The fluorine atom enhances the compound's stability and bioavailability, making it useful in medicinal chemistry for developing bioactive compounds and enzyme inhibitors.

The synthesis of 5-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves the following steps:

  • Bromination of 2-Fluoropyridine: This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted in an organic solvent such as carbon tetrachloride under reflux conditions.
  • Formation of Hydrobromide Salt: The resulting bromomethylated product is treated with hydrobromic acid to obtain the hydrobromide salt .

For industrial production, methods are optimized for higher yields and efficiency, often utilizing continuous flow reactors.

5-Bromo-3-(bromomethyl)-2-fluoropyridine has diverse applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: Employed in developing bioactive compounds and enzyme inhibitors.
  • Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
  • Industry: Used in producing agrochemicals, dyes, and specialty chemicals.

Interaction studies involving 5-Bromo-3-(bromomethyl)-2-fluoropyridine focus on understanding its reactivity and potential biological effects. These studies often examine:

  • The compound's ability to form covalent bonds with biological targets.
  • Its influence on enzyme activity and receptor interactions.
  • The pharmacokinetics and pharmacodynamics associated with its use in drug development.

Several compounds share structural similarities with 5-Bromo-3-(bromomethyl)-2-fluoropyridine. Here are notable examples:

Compound NameSimilarityUnique Features
2-(Bromomethyl)pyridine hydrobromide0.85Lacks fluorine; simpler structure
4-(Bromomethyl)pyridine hydrobromide0.85Different substitution pattern; no fluorine
5-Bromo-2-(bromomethyl)pyridine hydrobromide0.87Similar halogenation but lacks additional fluorine
3-Bromo-2-fluoro-4-methylpyridine0.80Contains a methyl group instead of bromomethyl
3-Bromo-2-(bromomethyl)-6-fluoropyridine0.89Similar structure but differs in substitution positions

Uniqueness

5-Bromo-3-(bromomethyl)-2-fluoropyridine is unique due to the combination of both bromomethyl and fluorine substituents on the pyridine ring. This specific arrangement imparts distinct chemical properties such as increased reactivity and stability compared to other similar compounds. Additionally, the fluorine atom enhances lipophilicity, improving interactions with biological targets, making it particularly valuable in drug discovery and development .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

268.86740 g/mol

Monoisotopic Mass

266.86945 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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